molecular formula C14H12N2O B13930127 1H-indol-2-yl(4-pyridinyl)methanol

1H-indol-2-yl(4-pyridinyl)methanol

Cat. No.: B13930127
M. Wt: 224.26 g/mol
InChI Key: WAEMAMIDVZLDBM-UHFFFAOYSA-N
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Description

1H-Indol-2-yl(4-pyridinyl)methanol is a compound that features both an indole and a pyridine ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the pyridine ring is a six-membered ring containing one nitrogen atom

Chemical Reactions Analysis

1H-Indol-2-yl(4-pyridinyl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the indole or pyridine rings, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ typically produces alcohols .

Scientific Research Applications

1H-Indol-2-yl(4-pyridinyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indol-2-yl(4-pyridinyl)methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

1H-Indol-2-yl(4-pyridinyl)methanol can be compared to other compounds with similar structures, such as:

    1H-Indole-3-carboxaldehyde: This compound features an indole ring with an aldehyde group at the 3-position.

    2-(1H-Indol-3-yl)ethanol: This compound has an indole ring with an ethanol group at the 2-position.

    4-(1H-Indol-3-yl)butanoic acid: This compound contains an indole ring with a butanoic acid group at the 4-position.

The uniqueness of this compound lies in its combination of the indole and pyridine rings, which provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1H-indol-2-yl(pyridin-4-yl)methanol

InChI

InChI=1S/C14H12N2O/c17-14(10-5-7-15-8-6-10)13-9-11-3-1-2-4-12(11)16-13/h1-9,14,16-17H

InChI Key

WAEMAMIDVZLDBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(C3=CC=NC=C3)O

Origin of Product

United States

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